Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate typically involves the reaction of 5-chloro-2-aminobenzoic acid with 4-ethoxy-4-oxobutanoic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Tolvaptan, it plays a role in modulating the activity of vasopressin receptors, which are involved in water and electrolyte balance in the body .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
Methyl 5-chloro-2-(4-methylphenylsulfonylamino)benzoate: This compound features a methylphenylsulfonyl group instead of the ethoxy-oxobutanamido group.
Uniqueness
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important pharmaceuticals like Tolvaptan highlights its significance in medicinal chemistry .
Properties
CAS No. |
380394-92-3 |
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Molecular Formula |
C14H16ClNO5 |
Molecular Weight |
313.73 g/mol |
IUPAC Name |
methyl 5-chloro-2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C14H16ClNO5/c1-3-21-13(18)7-6-12(17)16-11-5-4-9(15)8-10(11)14(19)20-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) |
InChI Key |
MUGDWPUKNQLUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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